4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol
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Description
Scientific Research Applications
Urease Inhibition and Antioxidant Potential
A study demonstrated the synthesis and characterization of a Schiff base compound closely related to the queried chemical, showcasing its urease inhibitory activity alongside minimal antioxidant activity. This finding suggests its potential application in medical and agricultural fields as a urease inhibitor, which could be beneficial for managing diseases and pests that rely on the urease enzyme (Zulfiqar et al., 2020).
Synthesis and Biological Evaluation
Bromophenol derivatives, including those structurally similar to 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol, have been synthesized and evaluated for their biological activities, including carbonic anhydrase inhibition. This research indicates the potential for these compounds to be developed into therapeutic agents due to their inhibitory effects on certain enzymes (Akbaba et al., 2013).
Antimicrobial and Anticancer Properties
Compounds derived from bromophenols, including those related to this compound, have shown antimicrobial activities against a variety of microorganisms, as well as inactive properties against several human cancer cell lines. This demonstrates their potential as sources for developing new antimicrobial and anticancer agents (Zhao et al., 2004).
Photosensitizing Agents for Photodynamic Therapy
Research into the synthesis and characterization of specific bromophenol derivatives has highlighted their good fluorescence properties and high singlet oxygen quantum yield, marking them as potential photosensitizers for photodynamic therapy in cancer treatment. This application leverages the ability of these compounds to generate reactive oxygen species upon light activation, which can selectively target and kill cancer cells (Pişkin et al., 2020).
Epigenetic Inhibitors for Cancer Therapy
Certain bis(bromo-phenol) compounds, closely related structurally to the queried chemical, have been identified as selective inhibitors for epigenetic modifiers such as PR-SET7 and EZH2. These compounds induced cell death in leukemia cells, suggesting their utility in designing targeted cancer therapies that modulate epigenetic pathways (Valente et al., 2012).
Properties
IUPAC Name |
4-bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-21-14-5-3-11(17(19)20)7-12(14)16-8-9-6-10(15)2-4-13(9)18/h2-7,16,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDXDTUSNBXATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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